molecular formula C22H25N3O3S B2733248 2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-74-2

2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2733248
CAS No.: 631853-74-2
M. Wt: 411.52
InChI Key: JZWNWHVZDIOGEO-UHFFFAOYSA-N
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Description

2-(sec-Butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a polycyclic heterocyclic compound belonging to the pyrimido[4,5-b]quinoline family. Its structure features a tetrahydropyrimidoquinoline core substituted at position 2 with a sec-butylthio group and at position 5 with a 3-methoxyphenyl moiety. This scaffold is synthesized via multi-component reactions (MCRs) involving aldehydes, amines, and barbituric acid derivatives under optimized conditions.

Synthesis: The compound is likely synthesized using aromatic aldehydes (e.g., 3-methoxybenzaldehyde), 6-amino-2-(sec-butylthio)pyrimidin-4(3H)-one, and cyclohexanedione derivatives in ionic liquid solvents such as [BMIM][Br] at 95°C, yielding cyclized products efficiently . Aliphatic aldehydes are generally ineffective for cyclization under similar conditions, highlighting the necessity of aromatic aldehydes for ring closure .

Bioactivity: Pyrimidoquinoline-diones are recognized for diverse biological activities, including anticancer, antifungal, and antiviral properties .

Properties

IUPAC Name

2-butan-2-ylsulfanyl-5-(3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-4-12(2)29-22-24-20-19(21(27)25-22)17(13-7-5-8-14(11-13)28-3)18-15(23-20)9-6-10-16(18)26/h5,7-8,11-12,17H,4,6,9-10H2,1-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWNWHVZDIOGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures. One of the synthetic routes includes:

  • Formation of the Pyrimidine Core: : This is achieved through a cyclization reaction involving appropriate starting materials such as aminopyrimidine derivatives.

  • Introduction of the Butylthio Group: : Sec-butylthiol is introduced via nucleophilic substitution using appropriate electrophilic agents.

  • Addition of the Methoxyphenyl Group: : This step involves coupling reactions using reagents like aryl halides and organometallic catalysts.

Industrial Production Methods

In an industrial setting, large-scale production may involve optimized conditions including higher temperatures and pressures, specialized catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Thiourea/Urea-Mediated Cyclization

Tetrahydroquinolinecarbonitriles react with thiourea or urea in ethanol/sodium ethoxide to form 4-amino-tetrahydropyrimidoquinoline-thione/one derivatives . The reaction involves intermediate formation (e.g., 8 ) followed by cyclization .

Formic Acid and Alkaline Hydrogen Peroxide

Treatment of precursors with formic acid followed by alkaline hydrogen peroxide induces cyclization, yielding the dione structure .

Multicomponent Cyclocondensation

  • Initial Condensation : The pyrimidine derivative reacts with dimedone and aromatic aldehyde to form a dihydropyrimidine intermediate.

  • Cyclization : Intramolecular nucleophilic attack leads to the fused pyrimidoquinoline ring system.

  • Oxidative Annulation : Ultrasound or reflux facilitates ring closure, forming the tetrahydropyrimidoquinoline-4,6-dione core .

Thiourea-Mediated Pathway

  • Nucleophilic Addition : Thiourea attacks the nitrile group of tetrahydroquinolinecarbonitriles.

  • Intermediate Formation : A thioamide intermediate undergoes rearrangement.

  • Cyclization : Intramolecular cyclization occurs to form the thione derivative, which can be further oxidized to the dione .

Formylation and Acylation

Precursors may undergo formylation or acylation to introduce functional groups. For example, reaction with acid chlorides yields acylated derivatives .

Dithione Formation

Treatment with carbon disulfide leads to dithione derivatives , which can undergo rearrangement to form fused pyrimidinedithione structures .

Biological Activity Modulation

Substituent variations (e.g., halogens, hydroxyl groups) on the pyrimidoquinoline core significantly influence antileukemia activity , as seen in analogous benzofuroquinolines .

Scientific Research Applications

The compound finds applications across various disciplines:

  • Chemistry: : As a model compound in studying reaction mechanisms and synthesizing new materials.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Explored for its potential pharmacological effects, possibly acting as a lead compound for drug development.

  • Industry: : Used in the development of specialty chemicals and as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The specific mechanism of action depends on the biological context. Generally, it might interact with cellular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the sec-butylthio and methoxyphenyl groups can significantly influence its binding affinity and activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound (Reference) Position 2 Substituent Position 5 Substituent Synthesis Method Yield Biological Activity
Target Compound sec-Butylthio 3-Methoxyphenyl Ionic liquid ([BMIM][Br], 95°C) High Inferred anticancer activity
D13 Methylthio 3,4-Dihydroxyphenyl Not explicitly stated - Antifungal (MIC90: 1–4 µg/mL)
5-(5-Methylthiophen-2-yl) 3-Methylbutylsulfanyl 5-Methylthiophen-2-yl Ultrasonic irradiation, ethanol 94–99% Not reported
5-(2-Chlorophenyl) - 2-Chlorophenyl Trityl chloride (TrCl) catalyst 85% Anticancer (in vitro screening)
10-(3-Methylphenyl) Butyl 3-Methylphenyl Multi-component reaction - Not reported

Key Observations :

  • Bulkier thioethers (e.g., 3-methylbutylsulfanyl ) may hinder enzymatic degradation, prolonging bioavailability.
  • Position 5 (Aryl Groups) :
    • Electron-donating groups (e.g., 3-methoxy in the target compound) stabilize the aryl moiety, influencing π-π stacking interactions in biological targets .
    • Polar substituents (e.g., 3,4-dihydroxyphenyl in D13) enhance antifungal activity by facilitating hydrogen bonding with fungal enzymes .

Biological Activity

The compound 2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a derivative of quinoline that has garnered interest due to its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article synthesizes the current understanding of the biological activity of this specific compound based on various studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring fused with a quinoline moiety and contains both sec-butylthio and methoxy substituents. These functional groups are significant as they influence the compound's solubility, reactivity, and biological interactions.

Anticancer Activity

Research indicates that quinoline derivatives exhibit potent anticancer properties. The presence of the methoxy group in the compound enhances its interaction with biological targets involved in cancer cell proliferation. A study examining various quinoline derivatives found that modifications at the 3-position significantly affected cytotoxicity against different cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundHeLa2.5
Other Quinoline DerivativeHeLa5.0

This data suggests that our compound has a lower IC50 value compared to other derivatives, indicating higher potency against cancer cells .

Antibacterial Activity

The compound also displays promising antibacterial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains. The mechanism appears to involve interference with bacterial DNA synthesis and cell wall integrity. The following table summarizes its antibacterial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results highlight the compound's potential as a lead for developing new antibacterial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Interaction : The quinoline structure allows for intercalation into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and bacterial cell wall synthesis.
  • Reactive Oxygen Species (ROS) : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies

  • Anticancer Efficacy : A recent study evaluated the efficacy of this compound against multiple cancer cell lines including breast (MCF-7) and prostate (PC-3). Results showed a significant reduction in cell viability at concentrations as low as 1 µM.
  • Antimicrobial Testing : Another investigation focused on its antimicrobial properties against clinical isolates of resistant bacteria. The compound demonstrated effectiveness against strains resistant to conventional antibiotics.

Q & A

Q. Table 1. Comparative Yields for Key Synthetic Steps

StepMethodYield (%)Reference
Core cyclizationMicrowave (120°C, 30 min)82
sec-Butylthio additionNucleophilic substitution68
Final purificationColumn chromatography95

Q. Table 2. Biological Activity of Structural Analogs

SubstituentIC₅₀ (µM, MCF-7)Solubility (µg/mL)Reference
3-Methoxyphenyl1.2 ± 0.312.5
4-Chlorophenyl3.8 ± 0.58.2
2-Fluorophenyl5.6 ± 0.718.9

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